Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
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Overview
Description
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis . They play a crucial role in protecting the amino group during the synthesis process .
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group from unwanted reactions during the synthesis process .
Pharmacokinetics
The trifluoromethyl group, for example, is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl propiolate, tert-butyl carbamate, and trifluoromethyl iodide.
Reaction Conditions: The key steps involve the alkylation of methyl propiolate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This is followed by the protection of the resulting amino group with tert-butyl carbamate under mild conditions.
Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group instead of a trifluoromethyl group.
Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino acetate: Contains a phenyl group and an additional ester functionality.
Uniqueness
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with enhanced metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCMGHNMYVDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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